

# Succinic Acid: A Pivotal Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Succinic Acid |           |
| Cat. No.:            | B118178       | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

### **Abstract**

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and a potent biomarker for a range of metabolic disorders, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[1][2]

Dysregulation of succinate metabolism, leading to its accumulation in various tissues and circulation, is increasingly recognized as a central node in the pathophysiology of these conditions.[1][2] This technical guide provides a comprehensive overview of the role of succinic acid as a biomarker, detailing its underlying biochemical pathways, providing quantitative data on its altered levels in disease states, and offering detailed experimental protocols for its measurement. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of succinate's multifaceted role in metabolic disease.

### Introduction: The Dual Role of Succinic Acid

**Succinic acid**, or succinate in its deprotonated form, is a dicarboxylic acid that plays a fundamental role in cellular energy production as a central component of the TCA cycle within the mitochondria.[3] However, recent research has unveiled a paradigm shift in our understanding of succinate, revealing its function as an extracellular signaling molecule, or



"metabokine."[3][4][5] Succinate can be released from cells and activate its cognate G-protein coupled receptor, SUCNR1 (also known as GPR91), initiating a cascade of downstream signaling events that influence cellular function and contribute to the inflammatory state associated with metabolic diseases.[4][6][7]

The accumulation of succinate in the extracellular space and cytoplasm is a hallmark of several metabolic disorders.[1][2] This elevation can result from various factors, including mitochondrial dysfunction, hypoxia, and alterations in the gut microbiota.[3][5] This guide will delve into the mechanisms by which succinate levels are dysregulated and how this contributes to the pathogenesis of metabolic diseases, making it a valuable biomarker for diagnosis, prognosis, and therapeutic intervention.

## Quantitative Analysis of Succinic Acid in Metabolic Disorders

The concentration of **succinic acid** is significantly altered in various biological matrices in individuals with metabolic disorders compared to healthy controls. The following tables summarize key quantitative findings from published research.

Table 1: Circulating Succinic Acid Levels in Human Metabolic Disorders



| Conditi<br>on         | Matrix | Patient<br>Group                                           | Succini<br>c Acid<br>Concent<br>ration<br>(µM)    | Control<br>Group                                     | Succini<br>c Acid<br>Concent<br>ration<br>(µM) | Fold<br>Change | Referen<br>ce |
|-----------------------|--------|------------------------------------------------------------|---------------------------------------------------|------------------------------------------------------|------------------------------------------------|----------------|---------------|
| Obesity               | Plasma | Obese                                                      | 101.72 ± 9.37                                     | Lean                                                 | 78.24 ±<br>4.4                                 | ~1.3           | [3]           |
| Obesity               | Serum  | Obese                                                      | 43.93 ± 6.16                                      | Non-<br>obese                                        | 23.2 ±<br>1.57                                 | ~1.9           | [3]           |
| Type 2<br>Diabetes    | Plasma | T2DM                                                       | Increase d (specific values not provided)         | Lean                                                 | -                                              | -              | [3]           |
| Metabolic<br>Unhealth | Plasma | Metabolic<br>ally<br>Unhealth<br>y<br>Overweig<br>ht/Obese | Higher<br>(specific<br>values<br>not<br>provided) | Metabolic<br>ally<br>Healthy<br>Overweig<br>ht/Obese | Lower (specific values not provided)           | -              | [1]           |

Table 2: Succinic Acid Levels in Animal Models of Metabolic Disorders



| Animal<br>Model       | Tissue/<br>Matrix                         | Conditi<br>on               | Succini<br>c Acid<br>Levels  | Control         | Succini<br>c Acid<br>Levels | Fold<br>Change | Referen<br>ce |
|-----------------------|-------------------------------------------|-----------------------------|------------------------------|-----------------|-----------------------------|----------------|---------------|
| High-Fat<br>Diet Mice | Epididym<br>al White<br>Adipose<br>Tissue | HFD-<br>induced<br>obesity  | Significa<br>ntly<br>reduced | Low-Fat<br>Diet | Higher                      | -              | [8]           |
| High-Fat<br>Diet Mice | Liver                                     | Western Diet- induced NAFLD | Significa<br>ntly<br>higher  | Control<br>Diet | Lower                       | -              | [9]           |

# Key Signaling Pathways Involving Succinic Acid SUCNR1 Signaling Pathway

Extracellular succinate activates its receptor, SUCNR1, which is expressed on various cell types, including adipocytes, hepatocytes, and immune cells.[10] Activation of SUCNR1 can trigger diverse downstream signaling cascades, primarily through G-protein coupling, leading to the modulation of cellular processes such as lipolysis, glucose homeostasis, and inflammation. [7][11]



Click to download full resolution via product page



Caption: SUCNR1 signaling cascade upon succinate binding.

### HIF-1α Stabilization by Succinate

Intracellular accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ), even under normoxic conditions (a state known as "pseudohypoxia").[12] Succinate inhibits prolyl hydroxylases (PHDs), enzymes that target HIF- $1\alpha$  for degradation.[4] [6] Stabilized HIF- $1\alpha$  translocates to the nucleus and promotes the transcription of genes involved in inflammation and metabolic reprogramming.[4][6][13]





Click to download full resolution via product page

Caption: Mechanism of HIF-1 $\alpha$  stabilization by succinate.

### **Detailed Experimental Protocols**



Accurate quantification of **succinic acid** in biological samples is paramount for its validation as a robust biomarker. This section provides detailed methodologies for commonly employed analytical techniques.

## Quantification of Succinic Acid in Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for the sensitive and specific measurement of succinate.[14][15]

- 1. Materials and Reagents:
- · Succinic acid standard
- Succinic acid-13C4 (internal standard, IS)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Plasma/serum samples
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata<sup>™</sup>-X-A)
- · Microcentrifuge tubes
- LC-MS vials
- 2. Sample Preparation:
- Thaw plasma/serum samples on ice.
- To 100 μL of plasma/serum in a microcentrifuge tube, add 10 μL of the internal standard working solution (e.g., 1 μg/mL of Succinic acid-<sup>13</sup>C<sub>4</sub>).



- Add 400 μL of ice-cold ACN to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- For samples requiring further clean-up, perform SPE according to the manufacturer's instructions.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).
- Transfer to an LC-MS vial for analysis.
- 3. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent
- Column: Waters Atlantis Premier BEH C18 AX (2.1 x 100 mm, 1.7 μm) or equivalent
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in ACN
- Gradient: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent triple quadrupole







• Ionization Mode: Negative Electrospray Ionization (ESI-)

• MRM Transitions:

Succinic acid: Q1 117.0 -> Q3 73.0

Succinic acid-<sup>13</sup>C<sub>4</sub> (IS): Q1 121.0 -> Q3 76.0

4. Data Analysis:

• Quantify **succinic acid** concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix.





Click to download full resolution via product page

Caption: Experimental workflow for LC-MS/MS analysis of succinic acid.



### **Enzymatic Assay for Succinic Acid in Serum**

This protocol is based on commercially available kits and established enzymatic methods.[16] [17][18][19]

- 1. Principle: Succinate is converted through a series of enzymatic reactions that ultimately lead to the production of a colored or fluorescent product, which is proportional to the amount of succinate in the sample.
- 2. Materials and Reagents:
- Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Megazyme) containing:
  - Succinate Assay Buffer
  - Succinate Converter/Enzyme Mix
  - Succinate Developer/Probe
  - Succinate Standard
- Serum samples
- 96-well microplate
- Microplate reader
- 3. Sample Preparation:
- Serum samples may require deproteinization. This can be achieved by using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid followed by neutralization.
- If samples have high background, prepare a sample blank for each by omitting the Succinate Converter/Enzyme Mix from the reaction.
- 4. Assay Procedure:



- Standard Curve Preparation: Prepare a dilution series of the Succinate Standard in the Succinate Assay Buffer according to the kit manufacturer's instructions.
- Reaction Mix Preparation: Prepare a master mix of the reaction components (Assay Buffer, Converter/Enzyme Mix, Developer/Probe) as per the kit protocol.
- Plate Loading:
  - Add 50 μL of each standard and sample to separate wells of the 96-well plate.
  - For background controls, add 50 μL of the sample to corresponding wells.
- Reaction Initiation:
  - Add 50 μL of the reaction master mix to the standard and sample wells.
  - Add 50 μL of the background control mix (without the enzyme) to the sample blank wells.
- Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
- Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit protocol using a microplate reader.
- 5. Data Analysis:
- Subtract the background control reading from the sample readings.
- Plot the standard curve of absorbance/fluorescence versus succinate concentration.
- Determine the succinate concentration in the samples from the standard curve.

### **Conclusion and Future Perspectives**

**Succinic acid** has unequivocally transitioned from its classical role as a metabolic intermediate to a key signaling molecule implicated in the pathophysiology of metabolic disorders. The consistent observation of elevated succinate levels in obesity, T2D, and NAFLD underscores its potential as a valuable and clinically relevant biomarker. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers and drug



development professionals with the necessary tools to further investigate the role of succinate in metabolic diseases.

Future research should focus on longitudinal studies to establish the predictive value of succinate for disease progression and the development of high-throughput, cost-effective assays for its routine clinical measurement. Furthermore, targeting the succinate-SUCNR1 signaling axis presents a promising therapeutic avenue for the management of metabolic and inflammatory diseases. A deeper understanding of the intricate regulation of succinate metabolism and signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat the growing epidemic of metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Elevated plasma succinate levels are linked to higher cardiovascular disease risk factors in young adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 2 diabetes and succinate: unmasking an age-old molecule PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated circulating levels of succinate in human obesity are linked to specific gut microbiota PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated circulating levels of succinate in human obesity are linked to specific gut microbiota [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
- 7. Figure 3 from Insight into SUCNR1 (GPR91) structure and function. | Semantic Scholar [semanticscholar.org]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. mdpi.com [mdpi.com]
- 10. SUCNR1 Wikipedia [en.wikipedia.org]







- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Succinate is a danger signal that induces IL-1β via HIF-1α PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH)
  dysfunctions, by an automated and fully validated liquid chromatography tandem mass
  spectrometry method suitable for multi-matrix applications PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 17. food.r-biopharm.com [food.r-biopharm.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.cn [abcam.cn]
- To cite this document: BenchChem. [Succinic Acid: A Pivotal Biomarker in Metabolic Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118178#succinic-acid-as-a-biomarker-for-metabolic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com